Cas no 2229473-79-2 (tert-butyl N-2-hydroxy-3-methoxy-5-(3-oxobutyl)phenylcarbamate)

tert-butyl N-2-hydroxy-3-methoxy-5-(3-oxobutyl)phenylcarbamate 化学的及び物理的性質
名前と識別子
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- EN300-1897745
- 2229473-79-2
- tert-butyl N-[2-hydroxy-3-methoxy-5-(3-oxobutyl)phenyl]carbamate
- tert-butyl N-2-hydroxy-3-methoxy-5-(3-oxobutyl)phenylcarbamate
-
- インチ: 1S/C16H23NO5/c1-10(18)6-7-11-8-12(14(19)13(9-11)21-5)17-15(20)22-16(2,3)4/h8-9,19H,6-7H2,1-5H3,(H,17,20)
- InChIKey: SBROKBQYBWTRTI-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=C(C(=CC(=C1)CCC(C)=O)OC)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 309.15762283g/mol
- どういたいしつりょう: 309.15762283g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 84.9Ų
tert-butyl N-2-hydroxy-3-methoxy-5-(3-oxobutyl)phenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1897745-5.0g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(3-oxobutyl)phenyl]carbamate |
2229473-79-2 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1897745-0.25g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(3-oxobutyl)phenyl]carbamate |
2229473-79-2 | 0.25g |
$1420.0 | 2023-09-18 | ||
Enamine | EN300-1897745-5g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(3-oxobutyl)phenyl]carbamate |
2229473-79-2 | 5g |
$4475.0 | 2023-09-18 | ||
Enamine | EN300-1897745-10g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(3-oxobutyl)phenyl]carbamate |
2229473-79-2 | 10g |
$6635.0 | 2023-09-18 | ||
Enamine | EN300-1897745-1.0g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(3-oxobutyl)phenyl]carbamate |
2229473-79-2 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1897745-0.05g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(3-oxobutyl)phenyl]carbamate |
2229473-79-2 | 0.05g |
$1296.0 | 2023-09-18 | ||
Enamine | EN300-1897745-0.1g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(3-oxobutyl)phenyl]carbamate |
2229473-79-2 | 0.1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1897745-2.5g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(3-oxobutyl)phenyl]carbamate |
2229473-79-2 | 2.5g |
$3025.0 | 2023-09-18 | ||
Enamine | EN300-1897745-10.0g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(3-oxobutyl)phenyl]carbamate |
2229473-79-2 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1897745-1g |
tert-butyl N-[2-hydroxy-3-methoxy-5-(3-oxobutyl)phenyl]carbamate |
2229473-79-2 | 1g |
$1543.0 | 2023-09-18 |
tert-butyl N-2-hydroxy-3-methoxy-5-(3-oxobutyl)phenylcarbamate 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
tert-butyl N-2-hydroxy-3-methoxy-5-(3-oxobutyl)phenylcarbamateに関する追加情報
Introduction to Tert-butyl N-2-hydroxy-3-methoxy-5-(3-oxobutyl)phenylcarbamate (CAS No. 2229473-79-2)
Tert-butyl N-2-hydroxy-3-methoxy-5-(3-oxobutyl)phenylcarbamate, identified by its CAS number 2229473-79-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of hydroxyl, methoxy, and oxobutyl substituents, contribute to its unique chemical properties and reactivity, making it a valuable candidate for further investigation.
The synthesis and characterization of tert-butyl N-2-hydroxy-3-methoxy-5-(3-oxobutyl)phenylcarbamate have been the focus of several recent studies aimed at exploring its pharmacological potential. The compound's molecular structure suggests that it may exhibit inhibitory effects on various enzymatic targets, which could be exploited for the development of novel drugs targeting inflammatory and metabolic disorders. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of this compound with biological targets, providing a foundation for rational drug design.
In addition to its pharmacological relevance, tert-butyl N-2-hydroxy-3-methoxy-5-(3-oxobutyl)phenylcarbamate has shown promise in preliminary in vitro studies as a modulator of key signaling pathways involved in cell proliferation and differentiation. The hydroxyl and methoxy groups in its structure are particularly noteworthy, as they can participate in hydrogen bonding interactions with biological molecules, enhancing the compound's binding affinity. Furthermore, the oxobutyl moiety introduces a reactive site that could be exploited for further chemical modifications, allowing for the development of derivative compounds with tailored biological activities.
The latest research in medicinal chemistry has highlighted the importance of carbamate derivatives in the development of new therapeutic agents. Tert-butyl N-2-hydroxy-3-methoxy-5-(3-oxobutyl)phenylcarbamate exemplifies this trend, as it combines structural features that are known to enhance bioavailability and target specificity. Studies have demonstrated that carbamates can act as potent inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in various inflammatory conditions. The tert-butyl group in the molecule further stabilizes its conformation, improving its pharmacokinetic properties.
The potential applications of tert-butyl N-2-hydroxy-3-methoxy-5-(3-oxobutyl)phenylcarbamate extend beyond anti-inflammatory therapy. Emerging evidence suggests that this compound may also have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of carbamates to cross the blood-brain barrier has been well-documented, and tert-butyl N-2-hydroxy-3-methoxy-5-(3-oxobutyl)phenylcarbamate is no exception. Its molecular structure is optimized for efficient penetration into the central nervous system, where it can exert its therapeutic effects.
In conclusion, tert-butyl N-2-hydroxy-3-methoxy-5-(3-oxobutyl)phenylcarbamate (CAS No. 2229473-79-2) represents a promising lead compound for pharmaceutical development. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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